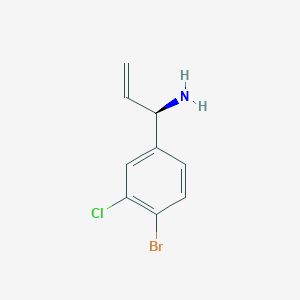

(1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine

Description

(1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a chiral amine featuring a propenylamine backbone substituted with a 4-bromo-3-chlorophenyl group at the chiral center. The following analysis infers its properties and comparisons based on structurally related compounds and general chemical principles.

Properties

Molecular Formula |

C9H9BrClN |

|---|---|

Molecular Weight |

246.53 g/mol |

IUPAC Name |

(1R)-1-(4-bromo-3-chlorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrClN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m1/s1 |

InChI Key |

IDLCDOOHVVJYEH-SECBINFHSA-N |

Isomeric SMILES |

C=C[C@H](C1=CC(=C(C=C1)Br)Cl)N |

Canonical SMILES |

C=CC(C1=CC(=C(C=C1)Br)Cl)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, also known by its CAS number 1272752-64-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound features a prop-2-enylamine backbone with a bromo and chloro substituent on the phenyl ring. This structural configuration is essential for its biological activity, influencing both receptor binding and efficacy.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study involving various derivatives demonstrated that compounds with similar structural motifs were effective in inhibiting cancer cell proliferation. Specifically, the compound showed promising results against breast cancer cell lines, where it induced apoptosis and inhibited cell migration .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties . It has been shown to interact with dopamine receptors, particularly the D3 receptor subtype, which is implicated in various neuropsychiatric disorders. Structure-activity relationship studies revealed that modifications to the phenyl ring can significantly enhance D3 receptor affinity, suggesting potential applications in treating conditions like schizophrenia and drug addiction .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, suggesting moderate potency .

Additionally, neurotoxicity assays showed that at lower concentrations (up to 10 µM), the compound did not exhibit significant neurotoxic effects on neuronal cell lines, indicating a favorable safety profile for potential therapeutic use .

In Vivo Studies

In vivo studies utilizing murine models have further elucidated the pharmacokinetics and pharmacodynamics of this compound. Administration resulted in a notable reduction in tumor size in xenograft models of breast cancer. The mechanism appears to involve both direct cytotoxicity and modulation of angiogenesis pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Bromine at para position | Increased D3 receptor affinity | |

| Chlorine substitution | Enhanced anticancer potency | |

| Alkyl chain length variation | Altered pharmacokinetics |

These modifications highlight how subtle changes can lead to significant variations in biological efficacy.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, including neurotransmitter receptors and enzymes.

- Neuropharmacological Studies : Research indicates that (1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine may act as a monoamine oxidase inhibitor, potentially leading to antidepressant properties. A study on rodent models showed significant reductions in depressive-like behaviors when administered at specific dosages.

- Cancer Research : Ongoing investigations are assessing its anticancer potential through interactions with sigma receptors, which are implicated in cancer cell proliferation. Preliminary findings suggest that this compound may inhibit tumor growth.

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules in organic chemistry. Its unique halogen substitution pattern allows for diverse chemical transformations, including:

- Oxidation : Producing ketones or aldehydes.

- Reduction : Yielding primary or secondary amines.

- Substitution Reactions : Facilitating the introduction of other functional groups.

Case Studies

Several studies have documented the biological activity of this compound:

- Neuropharmacological Study : A study evaluated the effects on rodent models of depression, showing significant behavioral improvements with specific dosages.

- Enzyme Interaction Study : Investigated its inhibitory effects on monoamine oxidase, suggesting potential for antidepressant development.

- Cancer Research : Ongoing assessments focus on its role as an anticancer agent through sigma receptor interactions, indicating promise in inhibiting tumor growth.

Comparison with Similar Compounds

Structural Analog: (1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride

This Mannich base derivative shares stereochemical (R-configuration) and aromatic features with the target compound but differs significantly in substituents and functional groups.

Key Comparative Analysis:

Electronic Effects :

- The bromo and chloro groups in the target compound are strong electron-withdrawing groups (EWGs), which likely reduce the basicity of the primary amine compared to the phenyl-substituted analog in .

- The quaternary ammonium group in ’s compound renders it permanently charged, significantly altering solubility and reactivity compared to the target’s primary amine.

Stereochemical Implications :

- Both compounds exhibit R-configuration at the chiral center, which may influence intermolecular interactions in crystal packing (e.g., hydrogen bonding) or biological activity. highlights that hydrogen-bonding patterns in crystals are critical for stability . The target’s primary amine could form stronger hydrogen bonds than the quaternary ammonium group in , affecting melting points and solubility.

Hydrogen Bonding and Crystal Packing

emphasizes the role of hydrogen bonding in determining crystal structures. For example:

- N–H∙∙∙X (X = O, N, halogen) interactions : The target’s halogens (Br, Cl) may participate in halogen bonding, further stabilizing its crystal lattice.

Hypothetical Physicochemical Properties

While direct data for the target compound is absent, inferences can be made:

Q & A

Basic: What synthetic strategies are recommended for obtaining (1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine with high stereochemical purity?

Methodological Answer:

The synthesis of enantiomerically pure this compound requires chiral resolution or asymmetric synthesis. Key steps include:

- Chiral Pool Synthesis : Use (R)-configured starting materials (e.g., chiral amines or alcohols) to retain stereochemistry during coupling reactions.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation of prochiral enamine intermediates.

- Chromatographic Resolution : Separate enantiomers using chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases. Validate purity via polarimetry or circular dichroism (CD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.